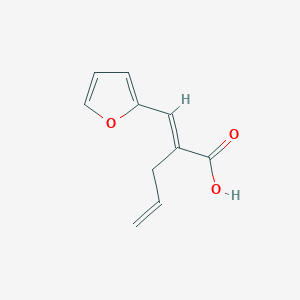![molecular formula C21H16ClIN2O2 B289248 N-benzyl-2-[(2-chlorobenzoyl)amino]-5-iodobenzamide](/img/structure/B289248.png)
N-benzyl-2-[(2-chlorobenzoyl)amino]-5-iodobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-[(2-chlorobenzoyl)amino]-5-iodobenzamide, also known as ML-9, is a small molecule inhibitor that has been widely used in scientific research. ML-9 is a potent and selective inhibitor of myosin light chain kinase (MLCK), an enzyme that plays a crucial role in regulating smooth muscle contraction and cell motility.
Mechanism of Action
N-benzyl-2-[(2-chlorobenzoyl)amino]-5-iodobenzamide inhibits MLCK by binding to the ATP-binding site of the enzyme. MLCK catalyzes the phosphorylation of myosin light chains, which is necessary for smooth muscle contraction and cell motility. N-benzyl-2-[(2-chlorobenzoyl)amino]-5-iodobenzamide blocks this process by preventing the phosphorylation of myosin light chains, leading to the inhibition of smooth muscle contraction and cell motility.
Biochemical and Physiological Effects:
N-benzyl-2-[(2-chlorobenzoyl)amino]-5-iodobenzamide has several biochemical and physiological effects. N-benzyl-2-[(2-chlorobenzoyl)amino]-5-iodobenzamide inhibits smooth muscle contraction and cell motility, which can be beneficial in the treatment of diseases such as asthma, hypertension, and cancer. N-benzyl-2-[(2-chlorobenzoyl)amino]-5-iodobenzamide has also been shown to inhibit platelet aggregation, which can be beneficial in the prevention of thrombosis. In addition, N-benzyl-2-[(2-chlorobenzoyl)amino]-5-iodobenzamide has been shown to have anti-inflammatory effects, which can be beneficial in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
N-benzyl-2-[(2-chlorobenzoyl)amino]-5-iodobenzamide has several advantages for lab experiments. N-benzyl-2-[(2-chlorobenzoyl)amino]-5-iodobenzamide is a potent and selective inhibitor of MLCK, which allows researchers to study the specific role of MLCK in various cellular processes. N-benzyl-2-[(2-chlorobenzoyl)amino]-5-iodobenzamide is also relatively easy to synthesize and purify, which makes it a cost-effective tool for scientific research. However, there are also some limitations to the use of N-benzyl-2-[(2-chlorobenzoyl)amino]-5-iodobenzamide in lab experiments. N-benzyl-2-[(2-chlorobenzoyl)amino]-5-iodobenzamide has a relatively short half-life, which means that it needs to be added to cell cultures frequently. In addition, N-benzyl-2-[(2-chlorobenzoyl)amino]-5-iodobenzamide can have off-target effects on other enzymes, which can complicate data interpretation.
Future Directions
There are several future directions for the use of N-benzyl-2-[(2-chlorobenzoyl)amino]-5-iodobenzamide in scientific research. One direction is the development of more potent and selective MLCK inhibitors. Another direction is the use of N-benzyl-2-[(2-chlorobenzoyl)amino]-5-iodobenzamide in combination with other drugs to enhance its therapeutic effects. N-benzyl-2-[(2-chlorobenzoyl)amino]-5-iodobenzamide can also be used to study the role of MLCK in other cellular processes, such as cell division and apoptosis. Finally, N-benzyl-2-[(2-chlorobenzoyl)amino]-5-iodobenzamide can be used to study the effects of MLCK inhibition in animal models of disease.
Synthesis Methods
The synthesis of N-benzyl-2-[(2-chlorobenzoyl)amino]-5-iodobenzamide involves several steps. First, 5-iodoanthranilic acid is reacted with thionyl chloride to form 5-iodoanthranilic acid chloride. Then, this compound is reacted with benzylamine to form N-benzyl-5-iodoanthranilamide. Next, 2-chlorobenzoyl chloride is added to the reaction mixture to form N-benzyl-2-[(2-chlorobenzoyl)amino]-5-iodobenzamide (N-benzyl-2-[(2-chlorobenzoyl)amino]-5-iodobenzamide). The final product is purified by column chromatography.
Scientific Research Applications
N-benzyl-2-[(2-chlorobenzoyl)amino]-5-iodobenzamide has been widely used in scientific research to study the role of MLCK in various cellular processes. MLCK is involved in smooth muscle contraction, cell motility, and cell division. N-benzyl-2-[(2-chlorobenzoyl)amino]-5-iodobenzamide has been shown to inhibit these processes by blocking the activity of MLCK. N-benzyl-2-[(2-chlorobenzoyl)amino]-5-iodobenzamide has also been used to study the role of MLCK in cancer cell migration and invasion. In addition, N-benzyl-2-[(2-chlorobenzoyl)amino]-5-iodobenzamide has been used to study the effects of MLCK inhibition on the cardiovascular system.
properties
Molecular Formula |
C21H16ClIN2O2 |
|---|---|
Molecular Weight |
490.7 g/mol |
IUPAC Name |
N-benzyl-2-[(2-chlorobenzoyl)amino]-5-iodobenzamide |
InChI |
InChI=1S/C21H16ClIN2O2/c22-18-9-5-4-8-16(18)21(27)25-19-11-10-15(23)12-17(19)20(26)24-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,24,26)(H,25,27) |
InChI Key |
IUEBTUNBRTWAFC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(C=CC(=C2)I)NC(=O)C3=CC=CC=C3Cl |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(C=CC(=C2)I)NC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 5-[2-hydroxy-3-(4-methyl-1-piperazinyl)propoxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B289166.png)
![3-(4-bromophenyl)-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinoline-1-carbonitrile](/img/structure/B289167.png)
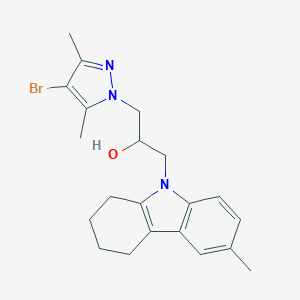
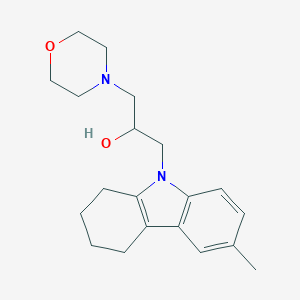
![2,5-dichloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B289171.png)
![3-iodo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B289175.png)

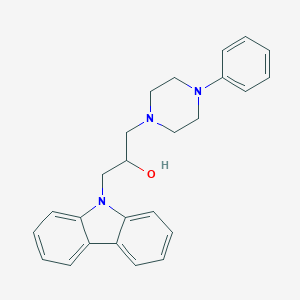

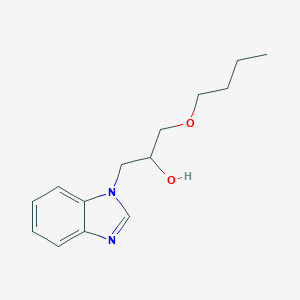
![2-[[5-cyano-6-(4-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetic acid](/img/structure/B289183.png)
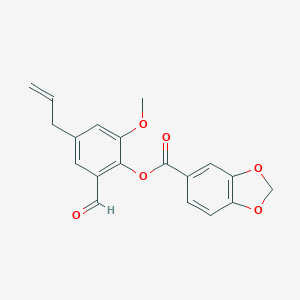
![{5-[(Dimethylamino)methyl]-1,3-benzodioxol-4-yl}methanol](/img/structure/B289187.png)
